Cas no 52129-61-0 (4'-Hydroxy-3',5'-dinitroacetophenone)

4'-Hydroxy-3',5'-dinitroacetophenone is a nitrated acetophenone derivative characterized by its distinct hydroxyl and nitro functional groups at the 3', 4', and 5' positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and specialty materials. Its nitro and hydroxyl groups enhance reactivity, making it valuable for selective functionalization and further derivatization. The compound exhibits moderate stability under standard conditions, though precautions are necessary due to its nitro substituents. Its structural features allow for applications in the development of dyes, agrochemicals, and other nitroaromatic-based compounds. Proper handling and storage are recommended to ensure safety and maintain integrity.
4'-Hydroxy-3',5'-dinitroacetophenone structure
52129-61-0 structure
Product Name:4'-Hydroxy-3',5'-dinitroacetophenone
CAS No:52129-61-0
MF:C8H6N2O6
MW:226.143042087555
CID:384728
PubChem ID:104086
Update Time:2025-06-10

4'-Hydroxy-3',5'-dinitroacetophenone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(4-hydroxy-3,5-dinitrophenyl)-
    • 1-(4-HYDROXY-3,5-DINITROPHENYL)ETHANONE
    • 4'-Hydroxy-3',5'-dinitroacetophenone
    • SCHEMBL11799631
    • 3',5'-dinitro-4'-hydroxyacetophenone
    • FZUDMWLMAWINRV-UHFFFAOYSA-N
    • 52129-61-0
    • DTXSID3068708
    • Ethanone, 1-(4-hydroxy-3,5-dinitrophenyl)-
    • Inchi: 1S/C8H6N2O6/c1-4(11)5-2-6(9(13)14)8(12)7(3-5)10(15)16/h2-3,12H,1H3
    • InChI Key: FZUDMWLMAWINRV-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(C(C)=O)=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 226.02258
  • Monoisotopic Mass: 226.02258592g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • PSA: 123.58

4'-Hydroxy-3',5'-dinitroacetophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H080250-50mg
4'-Hydroxy-3',5'-dinitroacetophenone
52129-61-0
50mg
$190.00 2023-05-18
TRC
H080250-100mg
4'-Hydroxy-3',5'-dinitroacetophenone
52129-61-0
100mg
$345.00 2023-05-18
TRC
H080250-500mg
4'-Hydroxy-3',5'-dinitroacetophenone
52129-61-0
500mg
$1499.00 2023-05-18
TRC
H080250-250mg
4'-Hydroxy-3',5'-dinitroacetophenone
52129-61-0
250mg
$ 800.00 2023-09-07

Additional information on 4'-Hydroxy-3',5'-dinitroacetophenone

Recent Advances in the Study of 4'-Hydroxy-3',5'-dinitroacetophenone (CAS: 52129-61-0) in Chemical Biology and Pharmaceutical Research

The compound 4'-Hydroxy-3',5'-dinitroacetophenone (CAS: 52129-61-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This nitroaromatic compound, characterized by its hydroxy and dinitro functional groups, has been investigated for its role in various biochemical pathways and as a precursor in the synthesis of more complex pharmacologically active molecules. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its applications in drug development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4'-Hydroxy-3',5'-dinitroacetophenone exhibits promising inhibitory activity against several kinase enzymes implicated in inflammatory diseases. The research team employed molecular docking simulations and enzymatic assays to reveal that the compound's nitro groups form critical hydrogen bonds with active site residues, while the hydroxy group participates in stabilizing interactions. These findings suggest potential applications in developing novel anti-inflammatory agents, particularly for conditions like rheumatoid arthritis where kinase inhibition is therapeutic.

In the field of synthetic chemistry, advancements have been made in the production of 4'-Hydroxy-3',5'-dinitroacetophenone. A recent patent (WO2023056789) describes an improved, environmentally friendly synthesis method that increases yield to 85% while reducing hazardous byproducts. The new process utilizes microwave-assisted nitration under controlled conditions, significantly decreasing reaction times from 12 hours to just 90 minutes. This development addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.

Pharmacokinetic studies published in Xenobiotica (2024) have provided new insights into the metabolic fate of 52129-61-0. Using LC-MS/MS techniques, researchers identified three primary metabolites formed through nitro-reduction and glucuronidation pathways. Notably, the study found that the reduced nitro metabolites retain biological activity, suggesting that prodrug strategies could be employed to enhance bioavailability. These findings are particularly relevant for oral formulation development, as they indicate potential first-pass metabolism considerations.

Emerging applications in cancer research have also been reported. A preclinical study in Molecular Cancer Therapeutics demonstrated that 4'-Hydroxy-3',5'-dinitroacetophenone derivatives show selective cytotoxicity against certain cancer cell lines, particularly those with high oxidative stress levels. The proposed mechanism involves the compound's ability to generate reactive oxygen species while simultaneously inhibiting antioxidant defense systems. This dual action makes it a promising candidate for combination therapies with conventional chemotherapeutic agents.

Despite these advances, challenges remain in the clinical translation of 52129-61-0-based therapeutics. Current research efforts are focused on improving the compound's solubility profile and reducing potential off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to develop more water-soluble derivatives without compromising the core pharmacophore's activity. The next phase of research will likely focus on IND-enabling studies to assess safety and efficacy in vivo models.

The growing body of research on 4'-Hydroxy-3',5'-dinitroacetophenone underscores its potential as a versatile scaffold in drug discovery. From its applications as a kinase inhibitor to its emerging role in oncology, this compound continues to reveal new therapeutic possibilities. As synthetic methods improve and our understanding of its biological mechanisms deepens, 52129-61-0 is poised to make significant contributions to the development of novel pharmaceutical agents in the coming years.

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